Cas no 162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid)

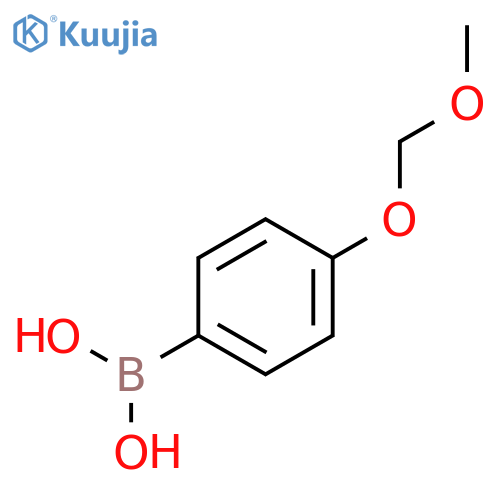

162662-27-3 structure

商品名:(4-(Methoxymethoxy)phenyl)boronic acid

(4-(Methoxymethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Methoxymethoxy)phenyl)boronic acid

- [4-(METHOXYMETHOXY)PHENYL]-BORONIC ACID

- 4-(Methoxymethoxy)phenylboronic acid

- 4-(Methoxymethyl)phenylboronic acid

- AKOS BRN-0213

- 4-METHOXYMETHYLBENZENEBORONIC ACID

- 4-(methxoymethoxy)phenylboronic acid

- SCHEMBL3658523

- FT-0605425

- DTXSID50376287

- [4-(methoxymethoxy)phenyl]boronic Acid

- 4-methoxymethyloxyphenyl boronic acid

- Boronic acid, [4-(methoxymethoxy)phenyl]-

- MFCD03412067

- Boronic acid, B-[4-(methoxymethoxy)phenyl]-

- 4-(methoxymethoxy)-phenylboronic acid

- (4-(Methoxymethoxy)phenyl)boronicacid

- AKOS006279745

- CS-0030290

- BS-21636

- [4-(methoxymethoxy)phenyl]-boronic acid, AldrichCPR

- 162662-27-3

- 4-methoxymethoxyphenylboronic acid

- AB14354

- 4-methoxymethoxy-phenylboronic acid

- D71358

- MERYVSUVKVVJMP-UHFFFAOYSA-N

- DB-016040

-

- MDL: MFCD03412067

- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3

- InChIKey: MERYVSUVKVVJMP-UHFFFAOYSA-N

- ほほえんだ: COCOC1=CC=C(C=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 182.07500

- どういたいしつりょう: 182.075

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9A^2

じっけんとくせい

- 密度みつど: 1.19

- ふってん: 346.27 ℃ at 760 mmHg

- フラッシュポイント: 132.9°C

- 屈折率: 1.518

- PSA: 58.92000

- LogP: -0.65090

(4-(Methoxymethoxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0346-10G |

(4-(Methoxymethoxy)phenyl)boronic acid |

162662-27-3 | 95% | 10g |

¥ 3,630.00 | 2023-04-14 | |

| Fluorochem | 219068-1g |

4-(Methoxymethoxy)phenyl)boronic acid |

162662-27-3 | 95% | 1g |

£44.00 | 2022-03-01 | |

| TRC | M219940-100mg |

4-(Methoxymethoxy)phenylboronic Acid |

162662-27-3 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Alichem | A019114158-25g |

(4-(Methoxymethoxy)phenyl)boronic acid |

162662-27-3 | 95% | 25g |

756.00 USD | 2021-06-17 | |

| abcr | AB271923-25 g |

4-(Methoxymethoxy)phenylboronic acid, 95%; . |

162662-27-3 | 95% | 25g |

€858.00 | 2023-04-26 | |

| A2B Chem LLC | AA84422-1g |

4-(Methoxymethoxy)phenylboronic acid |

162662-27-3 | 98% | 1g |

$30.00 | 2024-04-20 | |

| A2B Chem LLC | AA84422-25g |

4-(Methoxymethoxy)phenylboronic acid |

162662-27-3 | 98% | 25g |

$532.00 | 2024-04-20 | |

| Ambeed | A611021-1g |

(4-(Methoxymethoxy)phenyl)boronic acid |

162662-27-3 | 98% | 1g |

$45.0 | 2025-03-05 | |

| A2B Chem LLC | AA84422-5g |

4-(Methoxymethoxy)phenylboronic acid |

162662-27-3 | 98% | 5g |

$114.00 | 2024-04-20 | |

| Aaron | AR001TZM-250mg |

Boronic acid, B-[4-(methoxymethoxy)phenyl]- |

162662-27-3 | 98% | 250mg |

$16.00 | 2025-01-21 |

(4-(Methoxymethoxy)phenyl)boronic acid 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid) 関連製品

- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)

- 115377-93-0(2-(Methoxymethoxy)phenylboronic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:162662-27-3)(4-(Methoxymethoxy)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):489.0